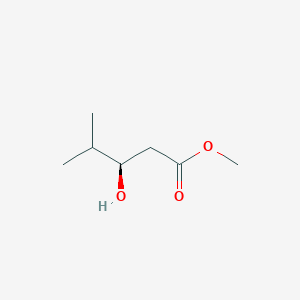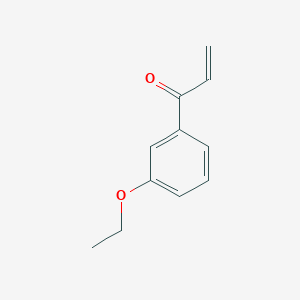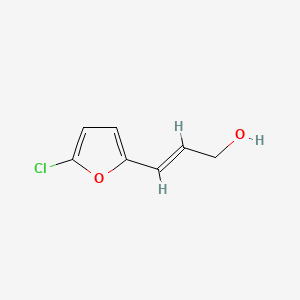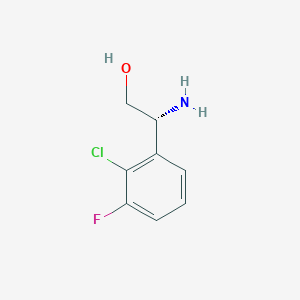
4-Methoxy-2,4-dimethylpentanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2,4-dimethylpentanal is an organic compound with the molecular formula C8H16O2 It is a derivative of pentanal, characterized by the presence of a methoxy group and two methyl groups attached to the pentanal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,4-dimethylpentanal can be achieved through several methods. One common approach involves the alkylation of 4-methoxy-2,4-dimethylpentan-1-ol using appropriate reagents under controlled conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, followed by the addition of an alkyl halide to introduce the methoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-2,4-dimethylpentanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 4-Methoxy-2,4-dimethylpentanoic acid.
Reduction: 4-Methoxy-2,4-dimethylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methoxy-2,4-dimethylpentanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may serve as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Methoxy-2,4-dimethylpentanal depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. The presence of the methoxy and methyl groups can influence its reactivity and the pathways it follows during chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-2,4-dimethylpentanol: The reduced form of 4-Methoxy-2,4-dimethylpentanal.
4-Methoxy-2,4-dimethylpentanoic acid: The oxidized form of this compound.
4-Methoxy-2,4-dimethylpentane: A fully saturated analog without the aldehyde group.
Uniqueness
This compound is unique due to the presence of both a methoxy group and an aldehyde group on the same molecule
Propriétés
Formule moléculaire |
C8H16O2 |
|---|---|
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
4-methoxy-2,4-dimethylpentanal |
InChI |
InChI=1S/C8H16O2/c1-7(6-9)5-8(2,3)10-4/h6-7H,5H2,1-4H3 |
Clé InChI |
WATAQWRLDQXRCE-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)(C)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![rac-methyl(3R,4S)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate,trifluoroaceticacid](/img/structure/B13600377.png)

![1-[1-(3-Ethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600396.png)





![3-[4-(Tert-butyl)phenoxy]pyrrolidine](/img/structure/B13600429.png)



